N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique structural arrangement, incorporating a bromophenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage. The molecular formula for this compound is and it has a molecular weight of 392.3 g/mol.
The compound is synthesized from commercially available precursors through multi-step synthetic routes. It is primarily used in scientific research and potential therapeutic applications.
This compound can be classified as:
The synthesis of N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C18H21BrN4O2 |
Molecular Weight | 392.3 g/mol |
IUPAC Name | N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide |
InChI Key | ANOOOVIDEDOCOX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3Br |
The structure features a bromine atom attached to the phenyl ring, which may influence its biological activity and interactions.
N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Understanding these reactions is crucial for exploring further modifications of the compound and its derivatives for potential applications.
The mechanism of action for N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors.
The compound may modulate the activity of these targets, leading to therapeutic effects. Detailed biochemical studies are necessary to elucidate specific molecular interactions and pathways involved in its action.
The physical properties of N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide include:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
The chemical properties include stability under various conditions, reactivity with different reagents, and potential for forming complexes with other molecules.
Relevant data regarding solubility and stability should be assessed for practical applications in laboratory settings.
N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific uses:
This compound's diverse applications highlight its significance in both research and industrial contexts, warranting further exploration into its properties and potential uses.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5